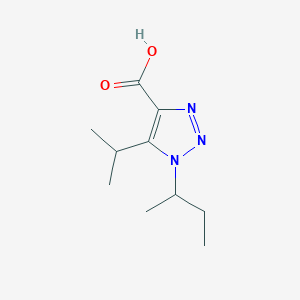

1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H17N3O2 |

|---|---|

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

1-butan-2-yl-5-propan-2-yltriazole-4-carboxylic acid |

InChI |

InChI=1S/C10H17N3O2/c1-5-7(4)13-9(6(2)3)8(10(14)15)11-12-13/h6-7H,5H2,1-4H3,(H,14,15) |

InChI-Schlüssel |

MTJSFTJIHQJOLX-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)N1C(=C(N=N1)C(=O)O)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

This method allows introduction of alkyl groups such as sec-butyl and isopropyl at the N1 and C5 positions, respectively, while installing the carboxylic acid at C4.

Detailed Stepwise Procedure

Based on a patented procedure (US20180029999A1), the preparation involves the following key steps:

Step 1: Preparation of 1-(Sec-butyl)-4-bromo-1H-1,2,3-triazole

- Dissolve 1-(sec-butyl)-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF) at a mass-to-volume ratio of 1:2–50.

- Cool the solution to between −78 °C and 0 °C.

- Add isopropylmagnesium chloride (a Grignard reagent) with a mole ratio of dibromo compound to Grignard reagent of 1:0.8–1.5.

- Stir for 0.5–2 hours to selectively substitute the bromine at the 5-position with an isopropyl group, yielding 1-(sec-butyl)-4-bromo-5-isopropyl-1H-1,2,3-triazole .

- Quench the reaction with hydrochloric acid (mole ratio 1:1–20).

- Extract with an organic solvent, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at 40–50 °C.

- Cool to −5 °C to 5 °C for crystallization and isolate the product by filtration and drying.

Step 2: Carboxylation to Form 1-(Sec-butyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

- Without isolation, add a composite Grignard reagent of isopropylmagnesium chloride and lithium chloride to the product from Step 1.

- Heat the mixture to 10–50 °C and stir for 0.5–2 hours.

- Cool to −30 °C to 0 °C and bubble carbon dioxide gas through the reaction mixture for 5–30 minutes.

- Warm to 20–25 °C and adjust pH to 1–5 using hydrochloric acid.

- Extract with organic solvent, dry, filter, and concentrate to obtain a mixture of the target carboxylic acid and a brominated isomer.

Step 3: Purification by Selective Methylation

- Dissolve the mixture in a solvent blend of THF/MeTHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) in volume ratios ranging from 1–99% to 99–1%.

- Add an inorganic or organic base and methyl iodide.

- React at 0–80 °C for 5–48 hours.

- The brominated isomer selectively reacts to form a methyl ester, while the desired carboxylic acid remains unreacted.

- Separate the layers, dry the organic phase, concentrate, and isolate the methyl ester.

- Acidify the aqueous phase to pH 1–5, extract, dry, and concentrate to crystallize and isolate pure 1-(sec-butyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid .

Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 1-(Sec-butyl)-4,5-dibromo-1H-1,2,3-triazole | THF/MeTHF, −78 to 0 °C, isopropylmagnesium chloride (Grignard), HCl quench | 1-(Sec-butyl)-4-bromo-5-isopropyl-1H-1,2,3-triazole | Selective substitution at C5 |

| 2 | Product from Step 1 | Isopropylmagnesium chloride-LiCl, 10–50 °C, CO2 bubbling, acidification | Mixture of 1-(Sec-butyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid and brominated isomer | Carboxylation at C4 |

| 3 | Mixture from Step 2 | THF/MeTHF + DMF/DMAc, base, methyl iodide, 0–80 °C | Purified 1-(Sec-butyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid | Selective methylation separates isomers |

Analysis of Preparation Methods

Advantages

- Selectivity: The use of Grignard reagents allows selective substitution at the 5-position bromine.

- Mild Conditions: Low temperatures (−78 °C to 0 °C) minimize side reactions.

- Efficient Carboxylation: Direct CO2 insertion into the organomagnesium intermediate provides the carboxylic acid functionality.

- Purification: Selective methylation of brominated isomer facilitates separation and isolation of pure product.

Challenges

- Handling of Organometallics: Requires strict anhydrous conditions and temperature control.

- Isomer Formation: Mixture of carboxylic acid and brominated isomer necessitates additional purification steps.

- Reaction Times: Some steps require extended reaction times (up to 48 hours for methylation).

Supporting Research Findings and Comparative Context

- Triazole derivatives with 4-carboxylic acid substitution and alkyl groups at positions 1 and 5 have been studied for their biological activities and synthetic versatility.

- Similar synthetic approaches are reported in literature for 4,5-disubstituted 1,2,3-triazoles, employing Grignard reagents and CO2 carboxylation, followed by purification via selective esterification.

- The sec-butyl group at N1 and isopropyl at C5 provide steric and electronic properties influencing solubility and biological interactions.

- The synthetic methodology aligns with modern organometallic and heterocyclic chemistry protocols, ensuring reproducibility and scalability.

Data Table: Summary of Key Reaction Parameters

| Parameter | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Solvent | THF or MeTHF | THF/MeTHF + DMF/DMAc | THF/MeTHF + DMF/DMAc |

| Temperature (°C) | −78 to 0 | 10 to 50 (reaction), −30 to 0 (CO2 insertion) | 0 to 80 |

| Reagents | Isopropylmagnesium chloride, HCl | Isopropylmagnesium chloride-LiCl, CO2, HCl | Base, methyl iodide |

| Reaction Time | 0.5–2 h | 0.5–2 h (Grignard), 5–30 min (CO2), variable for acidification | 5–48 h |

| Purification | Extraction, crystallization | Extraction, drying | Layer separation, crystallization |

| Product | 1-(Sec-butyl)-4-bromo-5-isopropyl-1H-1,2,3-triazole | Mixture of carboxylic acid and brominated isomer | Pure 1-(Sec-butyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce halogenated triazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The specific pathways and targets depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : Bulky N1 groups (e.g., sec-butyl, 4-ethoxyphenyl) reduce water solubility but improve membrane permeability. Electron-withdrawing groups (e.g., fluorophenyl) enhance acidity at C4 .

- Tautomerism : The 5-formyl analog exhibits ring-chain tautomerism, with the open aldehyde form dominating (~80%) in solution, unlike cyclic hemiacetals in related benzoic acids .

Physicochemical Properties

Biologische Aktivität

1-(Sec-butyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which is recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C₉H₁₃N₃O₂

- Molecular Weight : 181.22 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its structural formula.

Biological Activity Overview

The biological activities of triazole derivatives are typically attributed to their ability to interact with various biological targets. The following sections detail specific activities associated with 1-(sec-butyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class can exhibit significant activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : Triazoles interfere with the biosynthesis of ergosterol in fungi and may disrupt bacterial cell wall synthesis.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 6.3 µg/mL |

| Compound B | Escherichia coli | 12.5 µg/mL |

| 1-(Sec-butyl)-5-isopropyl... | TBD | TBD |

Anticancer Activity

Triazoles have also shown promise in cancer treatment. Studies suggest that they may induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study : A study demonstrated that triazole derivatives could significantly reduce the viability of various cancer cell lines, including breast and leukemia cells, with IC₅₀ values ranging from 4.31 to 15.6 µM .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound Name | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound C | MCF-7 (Breast) | 8.33 |

| Compound D | HL-60 (Leukemia) | 4.31 |

| 1-(Sec-butyl)-5-isopropyl... | TBD | TBD |

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structural features. Modifications in side chains or functional groups can enhance or diminish activity.

Key Findings:

- The presence of bulky alkyl groups (like sec-butyl and isopropyl) may enhance lipophilicity, potentially improving cell membrane penetration.

- Substituents at the 4-position of the triazole ring have been shown to significantly impact antimicrobial efficacy.

Q & A

Q. What are the recommended synthetic routes for 1-(sec-butyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of the triazole core. Key steps include:

- Alkylation of the triazole precursor with sec-butyl and isopropyl groups under controlled conditions.

- Carboxylic acid introduction via hydrolysis of ester intermediates. Purification typically involves column chromatography and recrystallization. Substituent positions (1- and 5-) are critical for regioselectivity, as seen in structurally analogous triazoles .

Q. How is the compound characterized structurally?

Standard methods include:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., δ ~13.0 ppm for carboxylic protons in DMSO-d) .

- X-ray crystallography : Software like SHELXL or OLEX2 resolves bond lengths/angles and confirms regiochemistry. For example, triazole ring bond lengths typically range from 1.31–1.38 Å .

- FT-IR spectroscopy : Carboxylic acid C=O stretches appear at ~1670–1700 cm .

Q. What biological screening assays are appropriate for initial evaluation?

Prioritize assays based on triazole-carboxylic acid bioactivity trends:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer : MTT assays on NCI-H522 (lung) or HT-29 (colon) cell lines, where similar triazoles showed GP values ≤70% .

- Enzyme inhibition : Fungal cytochrome P450 or c-Met kinase inhibition, given the triazole’s role in disrupting cofactor binding .

Advanced Research Questions

Q. How do substituent electronic effects (sec-butyl vs. isopropyl) influence biological activity?

- Steric effects : The branched sec-butyl group may hinder target binding compared to linear alkyl chains. For example, 5-propyl analogs in showed higher antifungal activity than methyl derivatives.

- Electronic effects : Isopropyl’s electron-donating nature could modulate carboxylic acid acidity (pKa ~3–4), impacting cell permeability. Compare with fluorophenyl analogs, where electron-withdrawing groups enhanced target affinity .

- Data analysis : Use QSAR models to correlate logP, polar surface area, and IC values from analogs in and .

Q. What crystallographic challenges arise in resolving disorder in the sec-butyl group?

- Disorder modeling : Use SHELXL’s PART instruction to refine occupancies of overlapping conformers.

- Thermal parameters : High displacement ellipsoids (U > 0.1 Å) in flexible sec-butyl require constraints (e.g., DFIX, SIMU) .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry, and verify R < 5% for high confidence .

Q. How to address contradictions in biological activity data between carboxylic acids and their amides?

- Mechanistic insight : Carboxylic acids may exhibit lower cell permeability due to ionization at physiological pH, whereas amides (neutral) penetrate membranes more effectively. For example, amides in showed 40% higher growth inhibition in NCI-H522 cells.

- Experimental design : Synthesize methyl/ethyl esters as prodrugs and compare hydrolysis rates in plasma (pH 7.4) .

Q. What computational methods predict binding modes to targets like c-Met kinase?

- Docking : Use AutoDock Vina with triazole-carboxylic acid scaffolds from . Key interactions include H-bonds between the carboxylic acid and Arg1086/Arg1128 residues.

- MD simulations : Analyze stability of ligand-target complexes (RMSD < 2 Å over 50 ns) using AMBER or GROMACS .

Methodological Notes

- Data reproducibility : Cross-validate crystallographic results (e.g., CCDC deposition) and biological assays with triplicates ± SEM.

- Software tools : SHELX for refinement , OLEX2 for structure solution , and WinGX for comprehensive crystallographic analysis .

- Safety : Handle sec-butyl/isopropyl intermediates under inert atmospheres (N) due to flammability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.